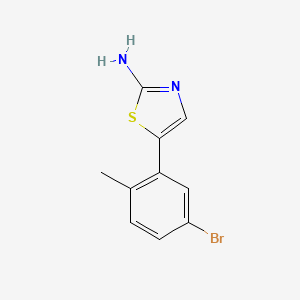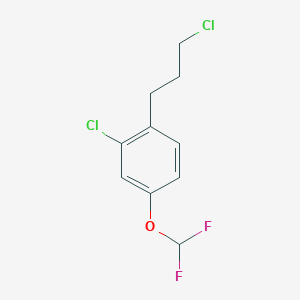
4-(benzyloxy)dihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)dihydrofuran-3(2H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and substituted with a benzyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)dihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of α’-hydroxyenones in the presence of a catalytic amount of strong acid, such as toluene, under reflux conditions . This method provides the dihydrofuran-3(2H)-one structure via a formal 5-endo-trig cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Benzyloxy)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which 4-(benzyloxy)dihydrofuran-3(2H)-one exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dihydrofuran-3(2H)-one: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2,3-Dihydrofuran: A simpler structure that may not provide the same level of reactivity or specificity.
Benzyloxy-substituted furans: These compounds share the benzyloxy group but differ in the degree of saturation and position of substitution.
Uniqueness
4-(Benzyloxy)dihydrofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-phenylmethoxyoxolan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
QMNAIDUKHKVICE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)

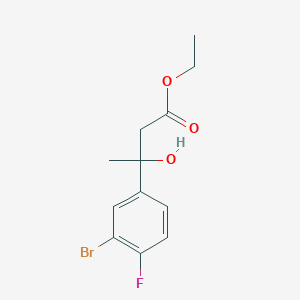


![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
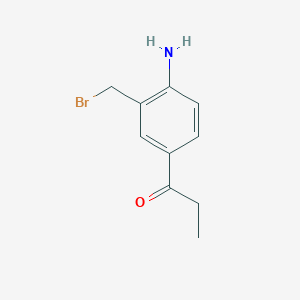
![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
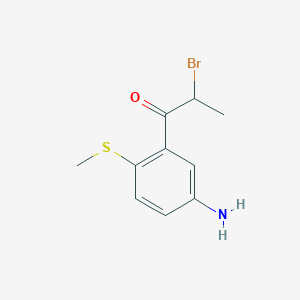
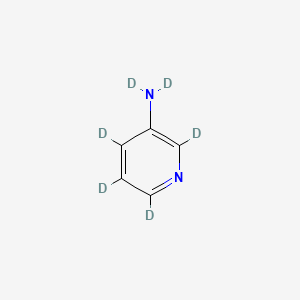
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)
